molecular formula C21H20ClN3O3 B2823881 5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 1798633-85-8

5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2823881
CAS No.: 1798633-85-8
M. Wt: 397.86
InChI Key: LXJTUEPHTWGALG-UHFFFAOYSA-N
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Description

5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H20ClN3O3 and its molecular weight is 397.86. The purity is usually 95%.
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Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been shown to exhibit significant photomechanic effects . This suggests that the compound may interact with its targets in a light-dependent manner, possibly through a process known as photodimerization .

Biochemical Pathways

Based on the photomechanic effects observed in structurally similar compounds , it can be hypothesized that the compound may influence pathways related to light perception and response

Result of Action

Based on the photomechanic effects observed in structurally similar compounds , it can be hypothesized that the compound may induce changes in cellular mechanics in response to light.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of light is an important factor for the activity of this compound, as suggested by the photomechanic effects observed in structurally similar compounds . Other environmental factors such as temperature, pH, and the presence of other molecules could also potentially influence the compound’s action.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-13-5-7-14(8-6-13)19-23-20(28-24-19)17-4-3-11-25(17)21(26)16-12-15(22)9-10-18(16)27-2/h5-10,12,17H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJTUEPHTWGALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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